molecular formula C8H15ClO4 B1472084 3-Methoxymethoxy-2,2-dimethylpropionic acid chloromethyl ester CAS No. 1350551-93-7

3-Methoxymethoxy-2,2-dimethylpropionic acid chloromethyl ester

Cat. No. B1472084
CAS RN: 1350551-93-7
M. Wt: 210.65 g/mol
InChI Key: BNJLLTWYVGKVPD-UHFFFAOYSA-N
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Description

3-Methoxymethoxy-2,2-dimethylpropionic acid chloromethyl ester is a useful research compound. Its molecular formula is C8H15ClO4 and its molecular weight is 210.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1350551-93-7

Molecular Formula

C8H15ClO4

Molecular Weight

210.65 g/mol

IUPAC Name

chloromethyl 3-(methoxymethoxy)-2,2-dimethylpropanoate

InChI

InChI=1S/C8H15ClO4/c1-8(2,4-12-6-11-3)7(10)13-5-9/h4-6H2,1-3H3

InChI Key

BNJLLTWYVGKVPD-UHFFFAOYSA-N

SMILES

CC(C)(COCOC)C(=O)OCCl

Canonical SMILES

CC(C)(COCOC)C(=O)OCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of water (240 mL) and TBME (360 mL), dipotassium hydrogen phosphate (246 g), tetrabutylammonium hydrogen sulfate (9.65 g) and 3-methoxymethoxy-2,2-dimethylpropionic acid (45.8 g) were sequentially added. The mixture was cooled to 0° C., and chloromethyl chlorosulfate [CAS No. 49715-04-0] (42.1 mL) was added dropwise thereto with stirring, followed by stirring the resulting mixture overnight at room temperature. Water (1.3 L) and TBME (800 mL) were added to the mixture. After shaking the mixture, the organic layer was collected and washed twice with saturated aqueous sodium chloride solution (300 mL), followed by drying over anhydrous magnesium sulfate. The resulting mixture was filtered and the obtained filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (mixed solvent of heptane-ethyl acetate) to obtain the captioned compound (41.7 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.3 L
Type
solvent
Reaction Step Two
Quantity
246 g
Type
reactant
Reaction Step Three
Quantity
45.8 g
Type
reactant
Reaction Step Three
Quantity
9.65 g
Type
catalyst
Reaction Step Three
Name
Quantity
360 mL
Type
solvent
Reaction Step Three
Name
Quantity
240 mL
Type
solvent
Reaction Step Three

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